7-(Benzyloxy)-4-chloro-6-methoxyquinazoline hydrochloride
Overview
Description
7-Benzyloxy-4-chloro-6-methoxy-quinazoline hydrochloride is a chemical compound with the molecular formula C16H13ClN2O2 It is a derivative of quinazoline, a heterocyclic aromatic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Benzyloxy-4-chloro-6-methoxy-quinazoline hydrochloride typically involves multiple steps:
Starting Material: The synthesis begins with 4-chloro-6-methoxyquinazoline.
Benzyloxy Substitution:
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by treating the compound with hydrochloric acid.
Industrial Production Methods
Industrial production of 7-Benzyloxy-4-chloro-6-methoxy-quinazoline hydrochloride follows similar synthetic routes but on a larger scale. The process involves:
Large-scale Reactors: Utilizing large reactors to handle the increased volume of reactants.
Optimized Reaction Conditions: Fine-tuning reaction conditions such as temperature, pressure, and reaction time to maximize yield and purity.
Purification: Employing techniques like crystallization and recrystallization to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
7-Benzyloxy-4-chloro-6-methoxy-quinazoline hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the chloro or benzyloxy positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Benzyl bromide in the presence of potassium carbonate.
Major Products
Oxidation: Formation of quinazoline derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced quinazoline derivatives.
Substitution: Formation of substituted quinazoline derivatives with different functional groups replacing the chloro or benzyloxy groups.
Scientific Research Applications
7-Benzyloxy-4-chloro-6-methoxy-quinazoline hydrochloride has several scientific research applications:
Medicinal Chemistry: It is used as a precursor in the synthesis of potential pharmaceutical agents, particularly those targeting cancer and inflammatory diseases.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: It is used in studies to understand the biological activity of quinazoline derivatives.
Industrial Applications: The compound is utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 7-Benzyloxy-4-chloro-6-methoxy-quinazoline hydrochloride involves its interaction with specific molecular targets:
Molecular Targets: The compound targets enzymes and receptors involved in cellular signaling pathways.
Pathways Involved: It modulates pathways related to cell proliferation, apoptosis, and inflammation.
Comparison with Similar Compounds
Similar Compounds
4-Chloro-6-methoxyquinazoline: Lacks the benzyloxy group, resulting in different chemical properties and biological activities.
7-Benzyloxy-4-chloroquinazoline: Lacks the methoxy group, affecting its reactivity and applications.
6-Methoxy-4-chloroquinazoline: Similar structure but without the benzyloxy group, leading to different uses in synthesis and research.
Uniqueness
7-Benzyloxy-4-chloro-6-methoxy-quinazoline hydrochloride is unique due to the presence of both benzyloxy and methoxy groups, which confer specific chemical reactivity and biological activity. This combination makes it a valuable compound in medicinal chemistry and organic synthesis.
Biological Activity
7-(Benzyloxy)-4-chloro-6-methoxyquinazoline hydrochloride is a synthetic compound that has garnered attention for its potential biological activities, particularly in the context of cancer treatment. This article reviews the synthesis, biological activity, and therapeutic potential of this compound, drawing on various research findings and case studies.
Synthesis
The synthesis of 7-(benzyloxy)-4-chloro-6-methoxyquinazoline involves multiple steps, including substitution, nitration, reduction, cyclization, and chlorination. The overall yield from these processes was reported to be approximately 29.2% . The structure of the compound was confirmed through techniques such as NMR and mass spectrometry.
Antitumor Properties
This compound has been primarily studied for its antitumor properties. It acts as an inhibitor of the vascular endothelial growth factor (VEGF) receptor tyrosine kinase. This inhibition is crucial since VEGF plays a significant role in angiogenesis, which is vital for tumor growth and metastasis .
Table 1: Inhibitory Activity Against VEGF Receptor Tyrosine Kinase
Compound | IC50 (μM) | Mechanism of Action |
---|---|---|
7-(Benzyloxy)-4-chloro-6-methoxyquinazoline | Not specified | Inhibition of VEGF receptor |
Other Quinazoline Derivatives | Varies (0.025 nM to 80 nM) | Competitive inhibition at ATP site |
Selectivity and Efficacy
Research indicates that this compound exhibits selective inhibitory activity against VEGF receptor tyrosine kinase compared to other kinases such as the epidermal growth factor receptor (EGFR). For instance, studies have shown that certain derivatives possess significantly higher potency against VEGF receptors than against EGFR or fibroblast growth factor receptors .
Case Study: In Vivo Efficacy
In vivo studies involving xenograft models demonstrated that compounds similar to 7-(benzyloxy)-4-chloro-6-methoxyquinazoline could inhibit tumor growth effectively. For example, a related quinazoline derivative showed a 75% reduction in tumor size in lung carcinoma models when administered at appropriate dosages .
The mechanism by which 7-(benzyloxy)-4-chloro-6-methoxyquinazoline exerts its biological effects primarily involves the blockade of signaling pathways essential for tumor angiogenesis. By inhibiting VEGF receptor activity, the compound disrupts the vascular supply to tumors, thereby impeding their growth and survival.
Safety and Toxicological Profile
Preliminary toxicological assessments indicate that compounds within this class have a favorable safety profile when tested in animal models over short durations. This aspect is critical for further development into clinical applications .
Properties
IUPAC Name |
4-chloro-6-methoxy-7-phenylmethoxyquinazoline;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN2O2.ClH/c1-20-14-7-12-13(18-10-19-16(12)17)8-15(14)21-9-11-5-3-2-4-6-11;/h2-8,10H,9H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NSNFLSUFJFOYIJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=NC=N2)Cl)OCC3=CC=CC=C3.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14Cl2N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80621797 | |
Record name | 7-(Benzyloxy)-4-chloro-6-methoxyquinazoline--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80621797 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
337.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
193001-44-4 | |
Record name | Quinazoline, 4-chloro-6-methoxy-7-(phenylmethoxy)-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=193001-44-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 7-(Benzyloxy)-4-chloro-6-methoxyquinazoline--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80621797 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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